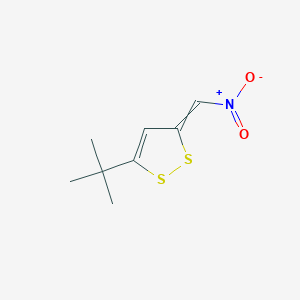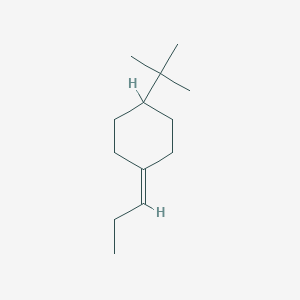
1-Tert-butyl-4-propylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-propylidenecyclohexane is an organic compound with the molecular formula C13H24 It is a disubstituted cyclohexane derivative, characterized by the presence of a tert-butyl group and a propylidene group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-4-propylidenecyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group. The propylidene group can be introduced via a Wittig reaction, where a suitable phosphonium ylide reacts with a cyclohexanone derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-propylidenecyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propylidene group to a propyl group.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Propyl-substituted cyclohexane
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
1-Tert-butyl-4-propylidenecyclohexane has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-propylidenecyclohexane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and metabolic processes.
Comparison with Similar Compounds
1-Tert-butyl-4-propylidenecyclohexane can be compared with other disubstituted cyclohexanes:
Similar Compounds: 1-tert-butyl-4-methylcyclohexane, 1-tert-butyl-4-ethylcyclohexane
Uniqueness: The presence of the propylidene group distinguishes it from other similar compounds, providing unique steric and electronic properties that influence its reactivity and applications.
Properties
CAS No. |
51197-95-6 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
1-tert-butyl-4-propylidenecyclohexane |
InChI |
InChI=1S/C13H24/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h6,12H,5,7-10H2,1-4H3 |
InChI Key |
FELKVUBZSBLDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
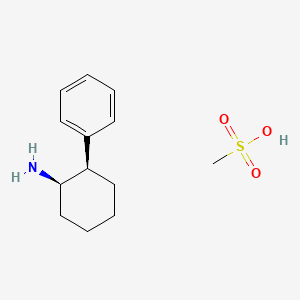

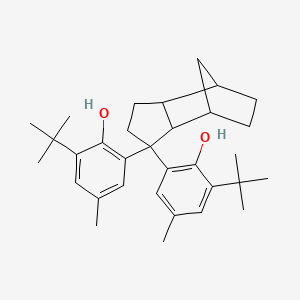
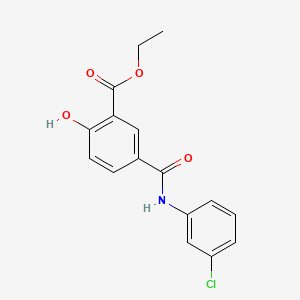


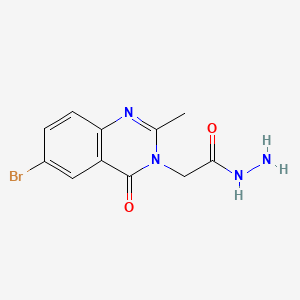
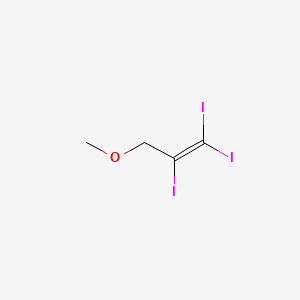
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)


![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
